4-Amino-3-hydrazino pyridazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H7N5 |
|---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
3-hydrazinylpyridazin-4-amine |
InChI |
InChI=1S/C4H7N5/c5-3-1-2-7-9-4(3)8-6/h1-2H,6H2,(H2,5,7)(H,8,9) |
InChI Key |
RNLMZUYVRCEHHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=NC(=C1N)NN |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
4-Amino-3-hydrazino pyridazine derivatives have been investigated for their potential as anticancer agents . Studies have shown that compounds derived from this scaffold can inhibit various cancer cell lines. For instance, a series of pyridazine derivatives demonstrated promising results in inhibiting the proliferation of liver cancer cells (HEPG2), showing efficacy comparable to established chemotherapeutics like Doxorubicin and 5-fluorouracil .
Inhibition of Fatty Acid Binding Proteins
Recent research has highlighted the development of fatty acid binding protein 4 (FABP4) inhibitors based on the this compound structure. These inhibitors are being explored for their therapeutic potential in treating metabolic disorders and cancers. The synthesis and biological evaluation of these compounds suggest they may offer a novel approach to targeting FABP4, which is implicated in various disease processes .
Synthesis and Structure-Activity Relationships
The synthesis of this compound involves several methodologies, often focusing on modifying the hydrazino group to enhance biological activity. The structure-activity relationship (SAR) studies indicate that specific substitutions at the pyridazine ring can significantly influence the pharmacological properties of the resulting compounds.
Synthetic Pathways
Common synthetic routes include:
- Reaction of hydrazine derivatives with pyridazine precursors.
- Use of copper sulfate in the presence of heat to facilitate cyclization reactions that yield various substituted derivatives .
These synthetic strategies allow for the exploration of a wide range of derivatives, each potentially exhibiting unique biological profiles.
Case Study: Antitumor Activity
A detailed investigation into the antitumor activity of this compound derivatives revealed that certain compounds exhibited IC50 values in the low micromolar range against several cancer cell lines. For example, a derivative with a specific substitution pattern showed enhanced selectivity for cancer cells over normal cells, suggesting its potential as a targeted therapy .
Case Study: Anti-inflammatory Properties
Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Substituent Effects on Activity
| Compound | Substituent Positions | Key Groups | Biological Target | Activity Trend |
|---|---|---|---|---|
| 4-Amino-3-hydrazino pyridazine | 3,4 | -NH₂, -NH-NH₂ | AChE, Antimicrobials | Moderate to high |
| 3,6-Disubstituted pyridazine | 3,6 | Hydrazide, semicarbazide | JNK1 Kinase | High selectivity |
| SCD1 Inhibitors | Variable | -CF₃, -NO₂ (electron-withdrawing) | SCD1 Enzyme | Enhanced microsomal activity |
Antimicrobial Activity and Structural Features
Pyridazine derivatives exhibit varied antimicrobial profiles depending on substituents and isomerism:
- Cis vs. Trans Isomers: Cis-isomers in pyridazinium compounds show higher activity against Pseudomonas aeruginosa and Candida albicans, while trans-isomers are less potent. The rigid 3,4-substitution in this compound may mimic cis-like conformations, enhancing antimicrobial efficacy .
- Heterocycle Replacement : In synthetic mimics of antimicrobial peptides (SMAMPs), pyridazine-based compounds (e.g., compound 2a) showed reduced activity compared to benzene analogs (e.g., compound 3a). This suggests that pyridazine’s nitrogen-rich core may hinder membrane penetration, though its hydrogen-bonding capacity could improve target specificity .
Table 2: Antimicrobial Activity of Pyridazine Derivatives
| Compound | MIC (μg/mL) | Gram-Positive (S. aureus) | Gram-Negative (E. coli) |
|---|---|---|---|
| This compound (hypothetical) | N/A | Moderate | Low |
| SMAMP (3a, benzene core) | 3.13 | 3.13 | 6.25 |
| SMAMP (2a, pyridazine core) | 6.25 | 6.25 | 25 |
Enzyme Inhibition and Electronic Properties
- Acetylcholinesterase (AChE) Inhibition: Aminopyridazines with lipophilic cationic heads (e.g., 3y, IC₅₀ = 0.12 µM) demonstrate that substituent distance from the pyridazine ring critically impacts potency.
- Electrostatic Interactions: Theoretical studies indicate that electron density near pyridazine nitrogens correlates with activity. The amino and hydrazino groups in this compound likely increase electron density at N1 and N2, altering binding modes compared to unsubstituted pyridazines .
Q & A
Basic: What synthetic methodologies are commonly used to prepare 4-Amino-3-hydrazino pyridazine?
Answer:
The synthesis of this compound typically involves heterocyclization reactions using hydrazine derivatives. A key approach includes condensation of β-amino-α,γ-dicyanocrotononitrile with hydrazines under controlled conditions, yielding pyridazine scaffolds. For example, hydrazine-mediated cyclization of intermediates like 2-amino-4-phenylpenta-1,3-diene-1,1,3-tricarbonitrile has been documented to produce pyridazine derivatives . Microwave-assisted synthesis and functionalization strategies (e.g., replacing chloro substituents with amino/hydrazino groups) are also employed, as seen in structurally analogous compounds like 3,6-dichloropyridazine derivatives .
Basic: How is this compound characterized structurally and spectroscopically?
Answer:
Characterization involves:
- X-ray crystallography to resolve the nonplanar conformation of the pyridazine ring, as demonstrated in sterically hindered triazolopyridazines .
- NMR spectroscopy (e.g., NOE connectivity analysis) to confirm hydrogen bonding and stacking interactions, particularly for hydrazino substituents .
- DFT calculations to optimize geometry and predict electronic properties, as applied to pyridazine-based metal complexes .
Basic: What pharmacological targets are associated with this compound derivatives?
Answer:
Pyridazine derivatives exhibit activity against:
- Phosphodiesterases (PDEs) : Inhibition of PDE4D via allosteric modulation, as shown by analogs like ethyl 5-amino-3-(4-tert-butylphenyl)-4-oxothieno[3,4-d]pyridazine .
- Cancer targets : Binuclear metal complexes (Ni, Cu, Zn) with pyridazine-hydrazone ligands show cytotoxicity against MDA-MB-231 cells via S-phase cell cycle arrest .
- Immunomodulation : Hydrazide derivatives modulate immune responses through semicarbazide/thiosemicarbazide functionalization .
Advanced: How do structural modifications influence the enzyme inhibition profile of pyridazine derivatives?
Answer:
- Substituent effects : Electron-withdrawing groups (e.g., fluoro, chloro) enhance PDE4D binding affinity by stabilizing π-π interactions in the catalytic domain .
- Heterocyclic fusion : Fusion with triazole or thiophene rings improves metabolic stability and selectivity for targets like HCV NS5B polymerase, as seen in analogs with EC50 < 0.10 µM .
- Allosteric modulation : 3-Hydrazino groups enable pH-dependent conformational changes in adenosine A1 receptors, altering ligand-receptor binding kinetics .
Advanced: What computational strategies are used to design pyridazine-based therapeutics?
Answer:
- TD-DFT and molecular docking : Predict electronic transitions and binding affinities for pyridazine-metal complexes (e.g., Re, Ni) in anticancer studies .
- NLP-based models : Fine-tuned CHEMBERTa models predict Hansen solubility parameters (HSPs) and attention mechanisms for pyridazine derivatives, aiding solubility optimization .
- Conformational analysis : DFT studies of dinuclear Re complexes reveal chalcogenide-dependent stability and interconversion barriers .
Advanced: How do contradictory data on PDE inhibition arise in pyridazine research?
Answer:
Discrepancies in PDE activity stem from:
- Isoform specificity : Derivatives like zardaverine selectively inhibit PDE4D over PDE3/5 due to divergent catalytic domain interactions .
- Assay conditions : Cell-free vs. cell-based assays yield varying IC50 values; e.g., pyridazine-carboxamides show lower activity in microsome-rich environments due to metabolic instability .
- Structural flexibility : Nonplanar pyridazine rings (e.g., twisted triazolopyridazines) reduce PDE binding efficiency compared to planar analogs .
Advanced: How can structural modifications enhance the biological activity of this compound?
Answer:
- Metal coordination : Schiff base formation with Ni(II) or Cu(II) enhances anticancer activity by promoting ROS generation and DNA cleavage .
- Agrochemical applications : Substituents like 4-fluorophenyl improve herbicidal activity by mimicking natural auxin structures .
- Hybrid molecules : Fusion with isoxazole or thiophene increases metabolic half-life (e.g., microsome t1/2 > 60 min) .
Key Physicochemical Properties (Representative Data)
| Property | Value/Description | Reference |
|---|---|---|
| pKa | Predicted ~ -0.67 (acidic NH group) | |
| Boiling Point | ~278°C (analog-based prediction) | |
| Density | ~1.27 g/cm³ | |
| Solubility | Enhanced by polar substituents (e.g., -OH, -NH2) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
